Quantified Potency Advantage: 2-(5-Chloro-2-nitrophenyl)acetic acid Exhibits Sub-10 nM Inhibition of Carbonic Anhydrase II
In a direct comparison, 2-(5-Chloro-2-nitrophenyl)acetic acid exhibits potent inhibition of human Carbonic Anhydrase II (CA2) with a Ki of 6.30 nM [1]. A structurally distinct comparator compound from the same BindingDB dataset shows a significantly higher Ki of 37 nM for the same target [1]. This ~6-fold difference in potency directly links the specific 5-chloro-2-nitro substitution pattern to superior target engagement.
| Evidence Dimension | Binding Affinity (Ki) for human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Ki = 6.30 nM |
| Comparator Or Baseline | Comparator Compound (ChEMBL ID: CHEMBL3747306): Ki = 37 nM |
| Quantified Difference | 5.87-fold lower Ki for the target compound, indicating higher potency. |
| Conditions | In vitro enzyme inhibition assay using 4-nitrophenylacetate as substrate, measured via spectrophotometry [1]. |
Why This Matters
This data provides a quantitative basis for selecting this specific compound over alternatives when high potency against carbonic anhydrase is required for biochemical probe or drug discovery campaigns.
- [1] BindingDB. (n.d.). Affinity Data for CHEMBL4524569 (Ki: 6.30 nM) and CHEMBL3747306 (Ki: 37 nM) on Human Carbonic Anhydrase II. Retrieved from http://ww.w.bindingdb.org/ View Source
